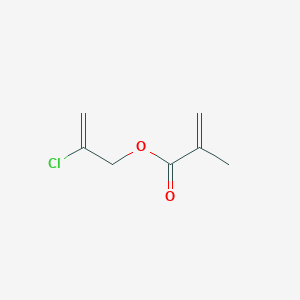
2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate is an organic compound with the molecular formula C₇H₉ClO₂ and a molecular weight of 160.598 g/mol . This compound is also known by its IUPAC name, 2-Propenoic acid, 2-methyl-, 2-chloro-2-propenyl ester . It is a colorless liquid that is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate can be synthesized through the esterification of 2-chloroprop-2-en-1-ol with methacrylic acid . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, 2-chloroprop-2-en-1-ol and methacrylic acid, are mixed in a reactor with a catalyst. The reaction mixture is heated and stirred for several hours to achieve a high yield of the ester . The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Produces sulfoxides and sulfones.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions . The chlorine atom can also be involved in nucleophilic substitution reactions, leading to the formation of new compounds . These reactions are facilitated by the presence of catalysts or enzymes that lower the activation energy required for the reactions to occur .
Comparison with Similar Compounds
Similar Compounds
2-Chloroprop-2-en-1-yl acetate: Similar in structure but with an acetate group instead of a methacrylate group.
2-Chloroprop-2-en-1-yl methacrylate: Similar but lacks the chlorine atom.
Uniqueness
2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate is unique due to the presence of both a chlorine atom and a methacrylate group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
687-70-7 |
|---|---|
Molecular Formula |
C7H9ClO2 |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
2-chloroprop-2-enyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H9ClO2/c1-5(2)7(9)10-4-6(3)8/h1,3-4H2,2H3 |
InChI Key |
PVJURXSHCCASBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















